molecular formula C10H15N3O B13257974 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13257974
M. Wt: 193.25 g/mol
InChI Key: MYNBMQFERBZOTB-UHFFFAOYSA-N
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Description

7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1695652-39-1) is a high-purity synthetic intermediate of significant interest in medicinal and materials chemistry. This compound features the imidazo[1,2-a]pyrimidine scaffold, a privileged structure in drug discovery known for its role as a synthetic bioisostere of purine bases, which facilitates interaction with various biological targets . Research indicates that derivatives of the imidazo[1,2-a]pyrimidine core exhibit a broad spectrum of pharmacological activities. Molecular docking studies suggest potential antifungal properties, particularly against Candida albicans, by targeting the CYP51 enzyme . Furthermore, this heterocyclic system has been investigated for its antiviral potential, with related compounds showing promise as inhibitors of key proteins like the SARS-CoV-2 spike protein and the human ACE2 receptor . Beyond biomedical applications, imidazo[1,2-a]pyrimidine derivatives have demonstrated excellent performance as mixed-type corrosion inhibitors for mild steel in acidic environments, achieving high inhibition efficiency . The synthetic route to such compounds can involve the reaction of 2-aminoimidazole with various imides, optimized in polar solvents to achieve high yields . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for detailed handling and storage procedures.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

7-(oxolan-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H15N3O/c1-4-13-5-3-11-10(13)12-9(1)8-2-6-14-7-8/h3,5,8-9H,1-2,4,6-7H2,(H,11,12)

InChI Key

MYNBMQFERBZOTB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CN=C2NC1C3CCOC3

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Scheme

The synthesis typically starts from 2-aminoimidazole, which reacts with N-substituted maleimides or N-arylitaconimides. These reagents serve as C3-synthons, enabling the construction of the tetrahydroimidazo[1,2-a]pyrimidine core.

Key reactants:

  • 2-Aminoimidazole (heterocyclic amine)
  • N-substituted maleimides (or N-arylitaconimides)
  • Sodium acetate (as a base to deprotonate aminoimidazole)
  • Solvent: Isopropyl alcohol (optimal solvent)

Reaction Conditions and Optimization

Extensive screening of solvents and additives was performed to optimize the yield of the target compound. The reaction was monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Entry Solvent + Additive Reaction Time (h) Yield (%) of Product
1 Toluene + Sodium acetate 12 25
2 Dioxane + Sodium acetate 12 35
3 DMF + Sodium acetate 12 10
4 Acetonitrile + Sodium acetate 12 19
5 Isopropyl alcohol + Sodium acetate (1 equiv) 12 65
6 Isopropyl alcohol + Sodium acetate (2 equiv) 12 89

The best yields (up to 89%) were achieved using isopropyl alcohol as the solvent with 2 equivalents of sodium acetate at reflux for approximately 12 hours. Other solvents like methanol and ethanol gave moderate yields but were less efficient than isopropyl alcohol.

Mechanistic Insights

The reaction proceeds via nucleophilic Michael addition of the amino group of 2-aminoimidazole to the activated double bond of the maleimide, followed by intramolecular cyclization. Two main pathways are possible:

  • Pathway A: Nucleophilic attack by the nitrogen atom leading to linear intermediates, which cyclize to form the tetrahydroimidazo[1,2-a]pyrimidine ring.
  • Pathway B: Amino group attack leading to alternative adducts.

Spectroscopic analyses (NMR, HPLC-HRESIMS) confirm that the reaction predominantly follows Pathway A, yielding N-substituted 7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides.

Scope of the Reaction

A variety of N-substituted maleimides and N-arylitaconimides have been successfully employed, yielding different analogs of the tetrahydroimidazo[1,2-a]pyrimidine core with yields ranging from 70% to 92%.

Entry N-Substituent (R) Product Yield (%)
1 Phenyl 89
2 4-Isopropylphenyl 84
3 2-Methyl-3-chlorophenyl 86
4 2,5-Dichlorophenyl 83
5 2-Methyl-5-nitrophenyl 82
6 Benzyl 84
7 2-Phenylethyl 75
8 2-(4-Methoxyphenyl)ethyl 89
9 Methyl 70

Characterization

The products were characterized by:

Summary Table of Preparation Conditions and Yields

Parameter Details
Starting materials 2-Aminoimidazole, N-substituted maleimides
Solvent Isopropyl alcohol
Additive Sodium acetate (2 equivalents)
Temperature Reflux (~82 °C)
Reaction time 12 hours
Yield range 70–92%
Monitoring techniques TLC, HPLC-MS
Product characterization NMR (1H, 13C, 2D), HPLC-HRESIMS

Chemical Reactions Analysis

Types of Reactions

7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, leading to the disruption of vital cellular processes. The exact pathways and molecular targets depend on the specific application and the nature of the biological system .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences and similarities between 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine and analogous derivatives:

Compound Name Substituent(s) Position Molecular Formula Key Features Reference
7-(Oxolan-3-yl)-imidazo[1,2-a]pyrimidine Oxolan-3-yl 7 C₉H₁₃N₃O Polar oxolane ring enhances solubility; potential for hydrogen bonding
7-(1-Methylcyclopropyl)-imidazo[1,2-a]pyrimidine 1-Methylcyclopropyl 7 C₁₀H₁₅N₃ Hydrophobic cyclopropane group; may improve membrane permeability
2-(Trifluoromethyl)-imidazo[1,2-a]pyridine-8-carboxylic acid Trifluoromethyl, carboxylic acid 2, 8 C₉H₉F₃N₂O₂ Electron-withdrawing CF₃ group; carboxylic acid enables salt formation
7-(4-Nitrophenyl)-imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano 7, 8 C₂₀H₁₇N₅O₄ Nitro group confers redox activity; cyano stabilizes π-stacking interactions
2-Ethyl-imidazo[1,2-a]pyridine-3-carboxylic acid Ethyl, carboxylic acid 2, 3 C₁₀H₁₃N₂O₂ Ethyl chain increases lipophilicity; carboxylic acid enhances bioavailability

Key Observations :

  • Substituent Effects : The oxolan-3-yl group distinguishes the target compound by offering polarity and hydrogen-bonding capacity, contrasting with hydrophobic groups like 1-methylcyclopropyl or electron-withdrawing CF₃ .
  • Positional Variations : Substitutions at the 5- or 8-position (e.g., carboxylic acid in ) alter electronic properties and binding modes compared to 7-position modifications.

Key Observations :

  • Complexity : The oxolan-3-yl derivative may require tailored cyclocondensation conditions, whereas CF₃- or nitro-substituted compounds demand electrophilic aromatic substitution .
  • Efficiency : POCl₃-mediated routes (e.g., ) achieve higher yields (>65%) compared to multi-step procedures.

Key Observations :

  • Oxolan-3-yl Implications : The polar oxolane group may favor solubility-dependent activities (e.g., enzyme inhibition) over membrane-targeted mechanisms.
  • Activity Gaps : Trifluoromethyl and nitro groups are linked to antibacterial and redox activities, respectively, whereas oxolane’s role remains underexplored.

Biological Activity

7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound notable for its unique structural features, which include the fusion of an imidazo[1,2-a]pyrimidine core with an oxolan-3-yl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

The chemical structure of 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be represented as follows:

  • Molecular Formula : C10_{10}H15_{15}N3_3O
  • CAS Number : 1340321-35-8

The presence of the oxolan ring enhances the compound's solubility and may influence its interaction with biological targets.

Biological Activity

Preliminary studies indicate that 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibits significant biological activity. Research has focused on its potential as an inhibitor for various biological pathways and enzymes.

The compound's mechanism of action is believed to involve the inhibition of specific enzymes and pathways critical in various diseases. For instance:

  • ENPP1 Inhibition : Similar compounds have been identified as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in cancer immunotherapy by regulating the cGAS-STING pathway. Inhibitors of ENPP1 are promising for enhancing immune responses against tumors .

In Vitro Studies

Several studies have investigated the biological activity of imidazo[1,2-a]pyrimidine derivatives. For example:

  • Cell Proliferation Assays : Compounds related to 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine have shown inhibitory effects on cancer cell lines in vitro. The IC50_{50} values for these compounds often fall within the nanomolar range, indicating potent biological activity.

Case Studies

A notable case study involved a derivative exhibiting substantial inhibitory activity against ENPP1 with an IC50_{50} value as low as 5.70 nM. This compound also enhanced the expression of downstream target genes in the cGAS-STING pathway during in vivo pharmacokinetic studies .

Comparative Analysis

To better understand the biological activity of 7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine relative to other compounds in its class, a comparative analysis is presented below:

Compound NameTarget Enzyme/PathwayIC50_{50} Value (nM)Biological Activity
7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidineENPP1TBDPotential immune enhancer
Imidazo[1,2-a]pyrazine DerivativeENPP15.70Strong immune response stimulation
Other Imidazo DerivativesVariousVariesDiverse pharmacological profiles

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